molecular formula C10H12O2S B1317008 3-(5-Ethoxycarbonyl-2-thienyl)-1-propene CAS No. 252357-16-7

3-(5-Ethoxycarbonyl-2-thienyl)-1-propene

Cat. No. B1317008
M. Wt: 196.27 g/mol
InChI Key: SQHREYMIOWPUPA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “3-(5-Ethoxycarbonyl-2-thienyl)-1-propene” would likely depend on the specific functional groups present in the molecule. Thiophene rings, for example, can undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(5-Ethoxycarbonyl-2-thienyl)-1-propene” would depend on its specific structure. Related compounds often have significant molecular weights and may have specific safety considerations .

Scientific Research Applications

  • Photovoltaic Applications :

    • A thienyl analog of PCBM was created to improve miscibility with polythiophene donors in bulk heterojunction photovoltaic devices. This research highlights the potential of such compounds in optimizing the morphology and charge transport in solar cells (Popescu et al., 2006).
  • Polymer Chemistry :

    • Polyethene with pendant 3-thienyl functionalities was synthesized, demonstrating the potential of incorporating thienyl groups into polymers for enhanced properties (Zhang & Hessen, 2002).
  • Electrochromic Materials :

    • A study on electrochromic behavior of polymers incorporating thienyl groups revealed their potential in creating materials with multicolor electrochromic properties (Ko et al., 2005).
  • Chemical Structure and Dynamics :

    • Investigations into the structure and dynamics of thienyl-containing compounds, such as 2-Ethoxycarbonylthiolane-3-thiones, have provided insights into tautomeric forms and NMR spectroscopy applications (Duus, 1989).
  • Conductive Polymers :

    • Research on the electrochemical polymerization of terthiophene derivatives carrying aromatic substituents, including thienyl groups, has implications for the development of conductive polymers (Visy et al., 1994).
  • Organic Photovoltaics :

    • A specific study on the crystal packing and electron mobility in thienyl-substituted methanofullerene highlighted its high electron mobility, crucial for the efficiency of organic photovoltaic devices (Choi et al., 2011).

Safety And Hazards

Safety and hazards would depend on the specific properties of “3-(5-Ethoxycarbonyl-2-thienyl)-1-propene”. For example, a related compound, 5-Ethoxycarbonyl-2-thienylzinc bromide, is advised to be kept away from sources of ignition and not to be emptied into drains .

Future Directions

The future directions for research and development involving “3-(5-Ethoxycarbonyl-2-thienyl)-1-propene” would likely depend on its specific applications and properties. Without more information, it’s difficult to provide a detailed analysis .

properties

IUPAC Name

ethyl 5-prop-2-enylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-3-5-8-6-7-9(13-8)10(11)12-4-2/h3,6-7H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHREYMIOWPUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572588
Record name Ethyl 5-(prop-2-en-1-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Ethoxycarbonyl-2-thienyl)-1-propene

CAS RN

252357-16-7
Record name Ethyl 5-(2-propen-1-yl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252357-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(prop-2-en-1-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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